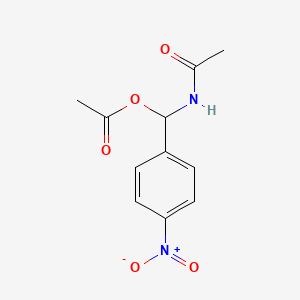

Acetamido(4-nitrophenyl)methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamido(4-nitrophenyl)methyl acetate (IUPAC name: 4-Acetamido-3-nitrophenyl acetate, CAS: 2243-69-8) is a nitro-substituted phenyl derivative with an acetamido group at the 4-position and an acetyloxy group at the 3-position . It crystallizes in a monoclinic system (space group C2/c) with unit cell parameters $a = 24.859 \, \text{Å}$, $b = 4.706 \, \text{Å}$, $c = 19.773 \, \text{Å}$, and $\beta = 108.67^\circ$ . The compound serves as a key intermediate in synthesizing 3,4-diaminophenol, a precursor for antiparasitic agents like luxabendazole . Its molecular structure features intramolecular hydrogen bonds (N–H···O and O–H···O) that stabilize the crystal lattice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamido(4-nitrophenyl)methyl acetate, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via nitration and acetylation of 4-aminophenol. Fuming nitric acid introduces the nitro group, followed by acetylation with acetic anhydride. Crystallization in ethanol at room temperature over 48 hours yields high-purity crystals (≥98% purity by HPLC). Key steps include controlled temperature during nitration (0–5°C) to avoid over-oxidation and stoichiometric acetic anhydride for complete acetylation .

Q. How can X-ray crystallography and NMR spectroscopy validate the molecular structure?

- Methodological Answer : X-ray crystallography confirms the spatial arrangement of functional groups. Single-crystal diffraction data (e.g., CCDC deposition) refine bond lengths and angles, particularly the acetamido and nitro group orientations. For NMR, 1H and 13C spectra identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 2.1–2.3 ppm). Discrepancies in NOE correlations may require DFT calculations to resolve .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of acetamido and nitro groups in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature activates the phenyl ring for nucleophilic substitution but creates steric hindrance. Computational studies (e.g., DFT) model transition states to predict regioselectivity. For example, Suzuki-Miyaura coupling with Pd catalysts requires bulky ligands (e.g., SPhos) to mitigate steric clashes. Kinetic experiments under varying temperatures and catalysts quantify activation barriers .

Q. What strategies resolve contradictions between computational spectral predictions and experimental data?

- Methodological Answer : Discrepancies in IR or NMR spectra often arise from solvent effects or crystal packing. Hybrid QM/MM simulations incorporating solvent models (e.g., PCM for ethanol) improve agreement. For crystallographic disagreements, Hirshfeld surface analysis evaluates intermolecular interactions (e.g., hydrogen bonds) that distort bond angles in the solid state .

Q. How can this compound be optimized for prodrug systems in targeted therapies?

- Methodological Answer : The nitro group facilitates enzymatic reduction in hypoxic tumor environments. Conjugation via a self-immolative linker (e.g., Val-Cit-PAB) enables controlled drug release. Stability studies in plasma (pH 7.4 vs. 5.5) assess linker cleavage rates. Fluorescence tagging (e.g., Mal-PhAc) tracks cellular uptake via confocal microscopy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The target compound lacks the formylphenoxy and indole moieties present in the acetylcholinesterase inhibitors (e.g., compound 4i ), which are critical for binding to the enzyme’s active site.

- Unlike the pleuromutilin analogue Z33 , which incorporates a triazole-thioacetyl linker for enhanced bioavailability, the target compound’s simpler structure prioritizes synthetic utility over direct antimicrobial activity.

- The nitro group in all compounds contributes to electron-withdrawing effects, stabilizing intermediates in synthesis or enhancing ligand-receptor interactions in bioactive molecules .

Acetylcholinesterase Inhibition

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives (e.g., compounds 4b and 4i) exhibit IC${50}$ values < 1 μM against acetylcholinesterase, outperforming galanthamine (IC${50}$ = 2.1 μM) . Their activity is attributed to the formylphenoxy group, which mimics the acetylcholine substrate.

Antibacterial Activity

Pleuromutilin analogue Z33 demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.25 μg/mL . The 4-nitrophenyl-piperazine-triazole scaffold enhances membrane penetration and target binding (50S ribosomal subunit).

Metabolic and Toxicity Profiles

- Compound 4i (arginine methylation enhancer) shows low acute oral toxicity (LD$_{50}$ > 2000 mg/kg in mice) due to its indole-carboxylate structure, which improves metabolic stability .

Properties

CAS No. |

122129-89-9 |

|---|---|

Molecular Formula |

C11H12N2O5 |

Molecular Weight |

252.226 |

IUPAC Name |

[acetamido-(4-nitrophenyl)methyl] acetate |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-11(18-8(2)15)9-3-5-10(6-4-9)13(16)17/h3-6,11H,1-2H3,(H,12,14) |

InChI Key |

DDRCFMPJKMEIJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |

Synonyms |

N-[(Acetyloxy)(4-nitrophenyl)methyl]acetamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.